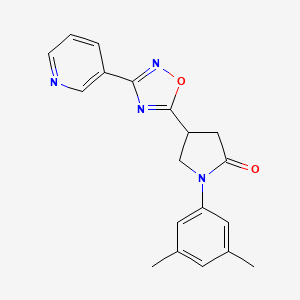

1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

描述

属性

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-12-6-13(2)8-16(7-12)23-11-15(9-17(23)24)19-21-18(22-25-19)14-4-3-5-20-10-14/h3-8,10,15H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIZVEANQOPJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,5-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrolidin-2-one core is reacted with a 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the reaction of a nitrile with a hydrazine derivative, followed by cyclization.

Coupling of the Pyridin-3-yl Group: The final step involves the coupling of the pyridin-3-yl group to the oxadiazole ring, which can be achieved through various methods such as palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

化学反应分析

1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the molecule.

科学研究应用

Chemical Properties and Structure

This compound features a complex structure that includes a pyrrolidine ring, a pyridine moiety, and an oxadiazole group. The molecular formula is , with a molecular weight of approximately 362.43 g/mol. Its structure can be represented as follows:

Anticancer Activity

One of the primary applications of this compound is in cancer research. Studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the pyridine and pyrrolidine moieties may enhance these effects through mechanisms involving protein interactions and signaling pathways.

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through targeted pathways that disrupt cell cycle progression and promote apoptosis .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. The incorporation of pyridine rings has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study:

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of pyridine-containing compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing promising results for similar structures .

Neurological Applications

There is emerging interest in the neuroprotective effects of compounds like 1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. The ability to cross the blood-brain barrier (BBB) makes such compounds candidates for treating neurodegenerative diseases.

Case Study:

A recent investigation into oxadiazole derivatives indicated potential neuroprotective effects against oxidative stress-induced neuronal damage in vitro, suggesting that modifications to the structure could lead to effective treatments for conditions like Alzheimer's disease .

Table: Summary of Applications

作用机制

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Substituent Variations

The compound’s closest analogs differ in substituents on the oxadiazole ring and the aryl/pyrrolidinone moieties. Key examples include:

Key Observations :

- Pyridine vs.

- Electronic Effects: The 3,5-dimethylphenyl group on the pyrrolidinone core is electron-donating, while substituents like 2-chlorophenyl (CAS 941962-51-2) are electron-withdrawing, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Available data for analogs suggest:

- Molecular Weight : Most analogs fall within 347–400 g/mol, with chlorine or methoxy groups increasing weight (e.g., CAS 941962-51-2 at 399.8 g/mol) .

- Solubility and Stability : Pyridine-containing compounds (like the target) may exhibit improved aqueous solubility compared to purely aromatic analogs due to the heterocycle’s lone pair electrons .

生物活性

1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized by its IUPAC name:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to inhibit specific enzymes and receptors involved in cancer proliferation and other diseases. The presence of the pyrrolidine ring enhances the compound's binding affinity and specificity to these targets .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation . In vitro studies have demonstrated that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | HDAC inhibition |

| Compound B | A549 | 0.12 | Telomerase inhibition |

| Compound C | A375 | 2.78 | Thymidylate synthase inhibition |

Antimicrobial Properties

In addition to anticancer activity, compounds featuring the oxadiazole structure have demonstrated antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 0.5 µg/mL |

| Compound E | S. aureus | 1 µg/mL |

Additional Biological Activities

Beyond anticancer and antimicrobial properties, this compound may also exhibit anti-inflammatory and anticonvulsant activities. Studies have suggested that oxadiazole derivatives can modulate inflammatory pathways and possess neuroprotective effects in animal models .

Case Studies

A notable study involved the synthesis and evaluation of a series of oxadiazole derivatives for their biological activity. Among these, one derivative showed a significant reduction in tumor size in vivo when tested on mice models bearing xenograft tumors . The study highlighted the potential for developing new therapeutic agents based on the oxadiazole scaffold.

常见问题

[Basic] What synthetic routes are available for preparing 1-(3,5-Dimethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and what are their key challenges?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:

Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors under acidic or basic conditions.

Oxadiazole Ring Construction : Reaction of amidoximes with activated carbonyl groups (e.g., using CDI or DCC as coupling agents).

Functionalization : Introducing the 3,5-dimethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Key challenges include low yields in oxadiazole ring closure due to steric hindrance from the pyridinyl group and purification difficulties caused by polar intermediates. Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is recommended .

[Basic] Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions, with emphasis on distinguishing pyrrolidin-2-one carbonyl signals (~175–180 ppm) and oxadiazole proton environments.

- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX refinement (SHELXL for small molecules) resolves stereochemistry and validates the oxadiazole-pyrrolidinone linkage. Note that crystallization may require slow evaporation from DMSO/water mixtures .

[Advanced] How can researchers optimize reaction conditions to improve oxadiazole ring formation yields?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to accelerate cyclization.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Stoichiometric Adjustments : Excess amidoxime (1.2–1.5 eq.) mitigates side reactions.

- In Situ Monitoring : Use HPLC-MS to track intermediate conversions and adjust reaction times dynamically .

[Advanced] How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Docking Models : Adjust force field parameters (e.g., in AutoDock Vina) to account for the compound’s conformational flexibility.

- Experimental Validation : Perform dose-response assays (e.g., IC50 determinations) across multiple cell lines to confirm target specificity.

- Solubility Considerations : Use co-solvents (e.g., DMSO/PBS) to ensure bioavailability in vitro, as poor solubility may falsely negate computational predictions .

[Advanced] What experimental designs are suitable for assessing environmental fate and biodegradation pathways?

Methodological Answer:

- Laboratory Studies : Use OECD 301F (Ready Biodegradability Test) to monitor mineralization rates under aerobic conditions.

- Field Simulations : Employ soil-column experiments with LC-MS/MS to track metabolite formation (e.g., pyridinyl derivatives).

- Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests evaluate acute toxicity thresholds. Statistical analysis via randomized block designs (split plots for variable pH/temperature) ensures reproducibility .

[Advanced] What strategies resolve discrepancies in NMR and mass spectrometry data during purity assessment?

Methodological Answer:

- Cross-Validation : Compare ESI-MS (for molecular ion confirmation) with MALDI-TOF (for polymer/salt adduct detection).

- Dynamic NMR : Variable-temperature 1H NMR identifies rotational barriers in the oxadiazole-pyrrolidinone system that may obscure peak splitting.

- Impurity Profiling : Use preparative TLC to isolate minor components and characterize them via high-resolution FT-IR .

[Basic] What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

Methodological Answer:

- Software : Employ Schrödinger’s QikProp or ACD/Labs Percepta for logP (estimated ~2.8) and pKa (pyridinyl N: ~4.5; oxadiazole: non-basic).

- Validation : Compare predicted vs. experimental HPLC retention times (C18 column, acetonitrile/water gradient) .

[Advanced] How can crystallization challenges for XRD analysis be mitigated?

Methodological Answer:

- Co-Crystallization : Add small-molecule co-formers (e.g., succinic acid) to enhance lattice stability.

- Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvent pairs (e.g., THF/n-heptane).

- Cryo-Cooling : Flash-cool crystals to 100 K with liquid N2 to reduce thermal motion artifacts during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。